Technical Guide: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
Technical Guide: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
This guide provides an in-depth technical analysis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine , a specific bicyclic heterocycle used as a scaffold in medicinal chemistry, particularly in the development of kinase and methyltransferase inhibitors.[1]
[1]
Part 1: Chemical Identity & Registry[1]
The precise identification of this compound is critical due to the existence of regioisomers (specifically the 3-yl isomer) which possess distinct CAS numbers and biological activities.[1]
Core Identity Data[1]
| Parameter | Technical Specification |
| Chemical Name | {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine |
| Systematic Name | (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine |
| CAS Number (Free Base) | 1542759-06-7 |
| CAS Number (2HCl Salt) | 1955548-05-6 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol (Free Base) |
| InChI Key | KHPHLEPCLOQQBI-UHFFFAOYSA-N (for dihydrochloride salt variant) |
| Common Synonyms | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-methanamine; 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Structural Distinction (Critical)
Researchers must distinguish the 2-yl isomer from the 3-yl isomer, which is also commercially available but structurally different.[1]
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Target Compound (2-yl): The methanamine group is attached to the carbon adjacent to the unbridged nitrogen (N1).[1]
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Isomer (3-yl): The methanamine group is attached to the carbon adjacent to the bridgehead nitrogen (N4).[1]
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CAS: 1260672-10-3[1]
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Part 2: Structural Analysis & Pharmacophore Properties[1]
The {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine scaffold represents a rigidified bicyclic hydrazine.[1] Unlike flexible linear hydrazines, this fused system locks the nitrogen lone pairs into a specific vector, enhancing binding affinity and selectivity in protein active sites.[1]
Pharmacophore Mapping
In drug design, this scaffold serves as a "fragment" that mimics the hydrogen-bonding patterns of purines or other hinge-binding motifs found in kinase inhibitors.[1]
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H-Bond Acceptor: The unbridged nitrogen (N1) in the pyrazole ring.[1]
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H-Bond Donor: The primary amine (-NH2) of the methanamine tail.[1]
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Hydrophobic Core: The saturated pyrrole ring (positions 4, 5,[1] 6) provides a compact hydrophobic surface that can fit into small lipophilic pockets (e.g., the ribose binding pocket of kinases).[1]
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional logic of the scaffold.
Figure 1: Structural logic of the pyrrolo[1,2-b]pyrazole scaffold showing the functional role of the methanamine tail.
Part 3: Synthesis & Methodology[1]
The synthesis of the 2-yl isomer is chemically distinct from the 3-yl isomer.[1] While the 3-yl isomer is often accessed via formylation of the core, the 2-yl isomer typically requires a de novo cyclization strategy or directed lithiation of a protected pyrazole precursor.[1]
Retrosynthetic Analysis
To synthesize the core with high regiocontrol, the following pathway is generally employed in patent literature (e.g., for PRMT5 or JAK inhibitors).
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Precursor: 1-(3-chloropropyl)pyrazole derivatives.[1]
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Cyclization: Intramolecular alkylation of the pyrazole nitrogen onto a propyl halide chain to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring.[1]
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Functionalization: Introduction of the carbonitrile or ester at position 2, followed by reduction to the amine.[1]
Validated Synthetic Workflow
Note: This protocol synthesizes the scaffold.[1][3][4] Handling of reagents like Lithium Aluminum Hydride (LAH) requires strict anhydrous conditions.
Step 1: Core Formation (Cyclization) [1]
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Reagents: Pyrazole, 1-bromo-3-chloropropane, NaH (Sodium Hydride), DMF.[1]
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Procedure: Treat pyrazole with NaH in DMF, then add 1-bromo-3-chloropropane. The intermediate 1-(3-chloropropyl)pyrazole is isolated.[1] This is then subjected to thermal or catalytic cyclization (often requiring high temperature or Lewis acid catalysis) to close the ring at the bridgehead nitrogen.[1]
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Critical Control: Regioselectivity of the initial alkylation is key.[1] Pyrazole alkylation usually favors the less hindered nitrogen, but tautomerism equilibrates it.[1]
Step 2: C-2 Functionalization (The Challenge)
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Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on this core strongly favors the 3-position .[1]
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To get the 2-isomer: One must typically start with a pyrazole already substituted at the 3-position (which becomes position 2 in the fused system numbering if N-alkylation occurs at the adjacent nitrogen) OR use a directed lithiation strategy if the N-protecting group allows it.[1]
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Alternative Route (Patent US 9,809,577):
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Start with Ethyl 1-(3-chloropropyl)-1H-pyrazole-3-carboxylate .
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Cyclize to form Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate .
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Reduce the ester to the alcohol (LiAlH4).[1]
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Convert alcohol to mesylate/halide.[1]
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Displace with azide (NaN3).[1]
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Reduce azide to amine (H2, Pd/C) to yield {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine .[1]
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Synthetic Pathway Diagram
Figure 2: Synthetic route prioritizing the 2-position regiochemistry via carboxylate precursors.
Part 4: Applications in Drug Discovery[1]
This specific amine is a high-value building block ("fragment") for Fragment-Based Drug Discovery (FBDD).[1]
Kinase Inhibition (JAK/Aurora)
The pyrrolo[1,2-b]pyrazole core acts as a bioisostere for the indole or indazole rings found in many kinase inhibitors.[1] The saturated ring (4H, 5H, 6H) changes the vector of the substituents compared to a fully aromatic system, often improving solubility and metabolic stability (Fsp3 character).[1]
PRMT Inhibitors
Recent patent literature (e.g., Ak Scientific, Bide Pharm listings linked to patent US 9,809,577) associates this scaffold with inhibitors of Protein Arginine Methyltransferases (PRMTs) .[5] The methanamine tail serves as a linker to connect the core to other pharmacophores that occupy the substrate binding groove of the enzyme.[1]
Handling & Storage
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Stability: As a primary amine, the free base is sensitive to CO2 (carbamate formation) and oxidation.[1]
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Storage: Store as the dihydrochloride salt (CAS 1955548-05-6) for long-term stability. The salt is a hygroscopic solid; keep desiccated at -20°C.[1]
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Solubility: Highly soluble in DMSO and Methanol.[1] The salt form is soluble in water.[1]
References
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Sigma-Aldrich (Merck). Product Specification: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine.[1] Retrieved from
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PubChem. Compound Summary: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. (Parent Core).[3][4][6] Retrieved from
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AK Scientific. Product Catalog: 4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride (CAS 1955548-05-6).[1][7] Retrieved from
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Google Patents. Ethanediamine-heterocycle derivatives as inhibitors of protein arginine methyltransferases (US9809577B2). (Source of synthetic utility and application). Retrieved from
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Chemical Register. Supplier List and Physical Properties for CAS 1542759-06-7. Retrieved from
Sources
- 1. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- [webbook.nist.gov]
- 2. aablocks.com [aablocks.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1955548-05-6 {4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride AKSci 9222EG [aksci.com]
